An In-depth Technical Guide to 4-Hexyn-3-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Hexyn-3-ol: Properties, Synthesis, and Applications
Abstract
4-Hexyn-3-ol is a secondary propargylic alcohol characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond. This unique structural arrangement of two reactive functional groups in close proximity imparts a rich and versatile chemistry, making it a valuable building block in modern organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Hexyn-3-ol, detailed methodologies for its synthesis, an exploration of its characteristic reactivity, and a discussion of its current and potential applications for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of synthetic chemistry, molecules possessing multiple, strategically placed functional groups are of paramount importance. They serve as versatile platforms for the construction of complex molecular architectures. 4-Hexyn-3-ol (CAS No: 20739-59-7) epitomizes such a reagent.[1][2] Its structure, featuring both a nucleophilic hydroxyl group and an electrophilic alkyne, allows for a diverse range of chemical transformations.[3] This bifunctionality is not merely a sum of its parts; the electronic interplay between the alcohol and the alkyne modulates their respective reactivities, opening avenues for unique synthetic strategies. For professionals in drug discovery, understanding the nuances of such building blocks is critical for the efficient development of novel therapeutic agents.[4][5] This guide aims to provide an in-depth, field-proven perspective on the chemical properties and synthetic utility of 4-Hexyn-3-ol.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in a laboratory setting. This section outlines the key physicochemical data for 4-Hexyn-3-ol and provides an analysis of its characteristic spectroscopic signatures.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 4-Hexyn-3-ol.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | PubChem[1] |
| Molecular Weight | 98.14 g/mol | PubChem[1] |
| IUPAC Name | hex-4-yn-3-ol | PubChem[1] |
| CAS Number | 20739-59-7 | PubChem[1] |
| Density | 0.894 g/cm³ | ChemicalBook[6] |
| Boiling Point | 94-95 °C at 105 mmHg | ChemicalBook[6] |
| Flash Point | Not specified | |
| pKa | 13.21 ± 0.20 (Predicted) | ChemicalBook[6] |
| Refractive Index | 1.4500 | ChemicalBook[6] |
Spectroscopic Data
The spectroscopic data for 4-Hexyn-3-ol are crucial for its identification and for monitoring the progress of reactions in which it is a reactant or product.
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Infrared (IR) Spectroscopy: The IR spectrum of 4-Hexyn-3-ol is characterized by a strong, broad absorption band in the region of 3300-3400 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol. A weak to medium absorption band around 2200-2260 cm⁻¹ is indicative of the C≡C stretching of the internal alkyne. The presence of C-H stretching vibrations from the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.[1]
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Mass Spectrometry (MS): The electron ionization mass spectrum of 4-Hexyn-3-ol would be expected to show a molecular ion peak (M⁺) at m/z 98. The fragmentation pattern would likely involve the loss of water (M-18), an ethyl group (M-29), or other characteristic fragments arising from the cleavage of bonds adjacent to the alcohol and alkyne functionalities. The GC-MS data available on PubChem shows a top peak at m/z 69.[1]
Synthesis of 4-Hexyn-3-ol: A Practical Approach
The synthesis of secondary propargylic alcohols like 4-Hexyn-3-ol is most commonly and efficiently achieved through the nucleophilic addition of an organometallic reagent to an appropriate aldehyde. The Grignard reaction is a classic and reliable method for this transformation.
Proposed Synthetic Pathway: Grignard Reaction
The logical and field-proven approach to synthesizing 4-Hexyn-3-ol involves the reaction of 1-butynylmagnesium bromide with propionaldehyde.
Caption: Proposed Grignard synthesis of 4-Hexyn-3-ol.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.
Materials:
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1-Butyne
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Ethylmagnesium bromide (solution in THF or diethyl ether)
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Propionaldehyde
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Anhydrous diethyl ether or THF
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Standard glassware for inert atmosphere reactions
Procedure:
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Preparation of 1-Butynylmagnesium Bromide:
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To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of ethylmagnesium bromide in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 1-butyne in anhydrous THF via the dropping funnel. The evolution of ethane gas will be observed.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the alkynyl Grignard reagent.
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-
Reaction with Propionaldehyde:
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Cool the solution of 1-butynylmagnesium bromide back to 0 °C.
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Slowly add a solution of propionaldehyde in anhydrous THF via the dropping funnel. Maintain the temperature below 10 °C during the addition.
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Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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-
Workup and Purification:
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Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude 4-Hexyn-3-ol by vacuum distillation to yield the pure product.
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Chemical Reactivity and Synthetic Utility
The dual functionality of 4-Hexyn-3-ol provides a rich platform for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Reactions of the Hydroxyl Group
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Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-hexyn-3-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.[7] This transformation is valuable for introducing a carbonyl group into a molecule.
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Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions to form the corresponding esters and ethers.
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Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) and subsequently displaced by nucleophiles in an Sₙ2 reaction.
Reactions of the Alkynyl Group
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Reduction: The alkyne can be selectively reduced to either a cis-alkene using Lindlar's catalyst or a trans-alkene using a dissolving metal reduction (e.g., Na/NH₃). Complete reduction to the corresponding alkane, 3-hexanol, can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).
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Electrophilic Addition: The alkyne can undergo electrophilic addition reactions with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr), although regioselectivity can be a concern.
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Hydration: In the presence of a mercury(II) catalyst in aqueous acid, the alkyne can be hydrated to form the corresponding ketone, 4-hexan-3-one, via an enol intermediate.
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Gold-Catalyzed Reactions: Propargylic alcohols are excellent substrates for gold-catalyzed reactions, which can lead to a variety of interesting molecular rearrangements and additions.[7][8]
Cooperative Reactivity
The proximity of the hydroxyl and alkynyl groups can lead to unique reactivity. For instance, intramolecular cyclization reactions can be designed to form furan or other heterocyclic structures.
Sources
- 1. 4-Hexyn-3-ol | C6H10O | CID 140751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Hexen-3-ol [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs | Technology Networks [technologynetworks.com]
- 6. nbinno.com [nbinno.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
